

# Fmoc-DAP-N3: Properties and Synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-DAP-N3*

Cat. No.: *B2755873*

[Get Quote](#)

**Fmoc-DAP-N3**, identified by the CAS Number 1021422-85-4, is a versatile chemical compound utilized in peptide synthesis and bioconjugation.<sup>[1][2]</sup> It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amines during peptide synthesis.<sup>[1]</sup> The presence of an azide functional group (N3) allows for further functionalization through click chemistry, making it an invaluable tool in medicinal chemistry and drug development.<sup>[1][3]</sup>

It is important to distinguish **Fmoc-DAP-N3** from a related compound, Fmoc-Dap(N3)-OH (CAS Number: 684270-46-0). While both are derivatives of diaminopropionic acid used to introduce an azide group, they are distinct molecules with different molecular weights and potentially different applications. This guide focuses on **Fmoc-DAP-N3** (CAS 1021422-85-4).

## Physicochemical Properties

The key quantitative data for **Fmoc-DAP-N3** are summarized in the table below.

| Property           | Value                                            |
|--------------------|--------------------------------------------------|
| CAS Number         | 1021422-85-4                                     |
| Molecular Formula  | C18H18N4O2                                       |
| Molecular Weight   | 322.4 g/mol (322.36 g/mol as per another source) |
| Purity             | ≥ 99% (HPLC)                                     |
| Appearance         | White crystalline powder                         |
| Melting Point      | 82 - 87 °C                                       |
| Storage Conditions | 2 - 8 °C                                         |

## Synonyms

A list of known synonyms for **Fmoc-DAP-N3** is provided below for easy reference.

| Synonym                         |
|---------------------------------|
| 1-(Fmoc-amino)-3-azidopropylene |
| 1-(Fmoc-amino)-3-azidopropane   |

## Experimental Protocols

**Fmoc-DAP-N3** serves as a building block for introducing an azide functional group into peptides and other molecules. The Fmoc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS). The terminal azide then acts as a handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

The following are detailed protocols for the incorporation of an azide-containing amino acid like **Fmoc-DAP-N3** into a peptide chain via Fmoc-based SPPS, followed by cleavage and a subsequent click chemistry reaction.

## Protocol 1: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected amino acid with an azide group onto a resin-bound peptide chain.

### Materials and Reagents:

- Peptide-resin
- **Fmoc-DAP-N3**
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Coupling reagent (e.g., PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Shaker or bubbler

### Methodology:

- Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
  - Drain the solution.

- Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine.
- Coupling of **Fmoc-DAP-N3**:
  - In a separate vial, dissolve **Fmoc-DAP-N3** (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
  - Pre-activate the mixture by allowing it to stand for 1-5 minutes.
  - Add the activated amino acid solution to the deprotected peptide-resin.
  - Agitate the mixture for 1-3 hours at room temperature.
  - Perform a Kaiser test on a small sample of resin beads to monitor the reaction.
- Washing: Drain the coupling solution and wash the resin with DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

## Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

Materials and Reagents:

- Peptide-resin
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
- Cold diethyl ether

**Methodology:**

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
- Peptide Precipitation and Isolation:
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
  - Centrifuge the mixture to pellet the peptide.
  - Decant the ether and wash the peptide pellet with cold ether.
- Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

## Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

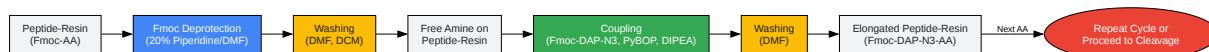
This protocol outlines the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.

**Materials and Reagents:**

- Azide-containing peptide
- Alkyne-functionalized molecule (e.g., a fluorescent dye)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Reaction buffer (e.g., phosphate buffer)

**Methodology:**

- Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.
- Reaction Initiation: Add freshly prepared solutions of sodium ascorbate and copper(II) sulfate to the reaction mixture.
- Incubation: Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours.
- Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.


## Quantitative Data for Experimental Protocols

The following table summarizes key quantitative parameters for the described experimental protocols, providing a reference for expected outcomes.

| Parameter                            | Value/Range            | Notes                                                                |
|--------------------------------------|------------------------|----------------------------------------------------------------------|
| Fmoc-DAP-N3 Equivalents for Coupling | 3-5 eq.                | Relative to resin loading capacity.                                  |
| Coupling Reagent Equivalents         | 3-5 eq.                | e.g., PyBOP.                                                         |
| DIPEA Equivalents for Coupling       | 6-10 eq.               |                                                                      |
| Coupling Time                        | 1-3 hours              |                                                                      |
| Cleavage Cocktail Volume             | ~10 mL / gram of resin | Sufficient to swell the resin and dissolve the peptide.              |
| Cleavage Time                        | 2-4 hours              |                                                                      |
| Expected Crude Peptide Purity        | 70-90%                 | Dependent on peptide sequence and synthesis efficiency.              |
| Expected Overall Yield               | 40-80%                 | Varies based on peptide length, complexity, and purification losses. |

## Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described above.



[Click to download full resolution via product page](#)

Caption: Workflow for the incorporation of **Fmoc-DAP-N3** via Solid-Phase Peptide Synthesis (SPPS).

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Fmoc-DAP-N3 | ADC Linker | 1021422-85-4 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Fmoc-DAP-N3: Properties and Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2755873#fmoc-dap-n3-cas-number-and-synonyms\]](https://www.benchchem.com/product/b2755873#fmoc-dap-n3-cas-number-and-synonyms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)